molecular formula C8H14N4O2S B11807861 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine

Cat. No.: B11807861
M. Wt: 230.29 g/mol
InChI Key: IAOUGMDDKWHNSB-UHFFFAOYSA-N
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Description

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cyclization and sulfonylation, which can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the piperidine moiety can enhance the compound’s binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine is unique due to the presence of both imidazole and sulfonyl groups, which can enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidin-3-amine

InChI

InChI=1S/C8H14N4O2S/c9-7-2-1-3-12(5-7)15(13,14)8-4-10-6-11-8/h4,6-7H,1-3,5,9H2,(H,10,11)

InChI Key

IAOUGMDDKWHNSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)N

Origin of Product

United States

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